molecular formula C4H5F3O3 B6234725 methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 189060-64-8

methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B6234725
CAS No.: 189060-64-8
M. Wt: 158.08 g/mol
InChI Key: ORNQCBRCAKLZDO-REOHCLBHSA-N
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Description

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of trifluoroacetic acid with an appropriate alcohol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the acid to form the ester linkage. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of methyl (2S)-3,3,3-trifluoro-2-oxopropanoate.

    Reduction: Formation of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanol.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can influence biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to altered biological activity. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-3,3,3-trifluoro-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanol: Similar structure but with an alcohol group instead of an ester group.

Uniqueness

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the combination of its trifluoromethyl group, hydroxy group, and ester group, which confer distinct chemical and biological properties

Biological Activity

Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate, often referred to as trifluoromethylated compounds, has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a chiral molecule characterized by the presence of trifluoromethyl groups which significantly influence its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds attractive for drug development.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Research indicates that derivatives of 3,3,3-trifluoro-2-hydroxypropanoic acid act as potent inhibitors of pyruvate dehydrogenase kinase (PDHK). For instance, one study reported that a specific derivative exhibited an IC50 of 16 nM in inhibiting PDHK activity, thereby enhancing cellular respiration and reducing lactate accumulation in human fibroblasts .
  • Antibacterial Properties : The compound has shown promising antibacterial activity against various pathogens. In vitro studies demonstrated that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL .
  • Anticancer Activity : Compounds based on this compound have also been investigated for their antiproliferative effects against cancer cell lines such as HeLa and A549. One study reported IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate efficacy in inhibiting cancer cell proliferation .

Case Study 1: PDHK Inhibition

A significant investigation into the inhibition of PDHK revealed that this compound derivatives could enhance oxidative metabolism in muscle tissues. The study found that oral doses as low as 1 micromol/kg could significantly increase the ex vivo activity of pyruvate dehydrogenase in normal rats .

Case Study 2: Antibacterial Efficacy

In a separate study focusing on antibacterial properties, researchers evaluated the effectiveness of various derivatives against methicillin-resistant strains of Staphylococcus aureus (MRSA). The results indicated substantial antibacterial activity with specific derivatives displaying strong interactions with bacterial proteins involved in resistance mechanisms .

Data Tables

Biological Activity IC50/MIC Values Reference
PDHK Inhibition16 nM
Antibacterial ActivityMIC = 62.5 µg/mL
Antiproliferative ActivityIC50 = 226 µg/mL

Research Findings

Recent studies have focused on synthesizing various analogues of this compound to explore their biological profiles further. These studies utilize advanced synthetic methods to create compounds with enhanced efficacy and reduced toxicity profiles.

  • Synthetic Approaches : New synthetic routes have been developed to produce heterocyclic analogues that exhibit improved biological activity compared to the original parent compound .
  • Computational Studies : In silico analyses have been conducted to predict the interaction profiles of these compounds with target proteins involved in metabolic pathways and disease processes .

Properties

CAS No.

189060-64-8

Molecular Formula

C4H5F3O3

Molecular Weight

158.08 g/mol

IUPAC Name

methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3/t2-/m0/s1

InChI Key

ORNQCBRCAKLZDO-REOHCLBHSA-N

Isomeric SMILES

COC(=O)[C@@H](C(F)(F)F)O

Canonical SMILES

COC(=O)C(C(F)(F)F)O

Purity

95

Origin of Product

United States

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